molecular formula C13H8FNO4 B6391612 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid CAS No. 1258635-40-3

2-(4-Carboxy-3-fluorophenyl)isonicotinic acid

Cat. No.: B6391612
CAS No.: 1258635-40-3
M. Wt: 261.20 g/mol
InChI Key: CUFZMHGTMXPVSS-UHFFFAOYSA-N
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Description

2-(4-Carboxy-3-fluorophenyl)isonicotinic acid is an organic compound that features a carboxylic acid group and a fluorine atom attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Properties

IUPAC Name

2-(4-carboxy-3-fluorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-5-7(1-2-9(10)13(18)19)11-6-8(12(16)17)3-4-15-11/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFZMHGTMXPVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687876
Record name 2-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258635-40-3
Record name 2-(4-Carboxy-3-fluorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and isonicotinic acid.

    Coupling Reaction: The key step involves a coupling reaction between 4-fluorobenzoic acid and isonicotinic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis, to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxy-3-fluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(4-Carboxy-3-fluorophenyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be incorporated into metal-organic frameworks (MOFs) for gas storage and separation applications.

    Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: A compound with a similar structure but without the fluorine atom and carboxylic acid group on the phenyl ring.

    4-Fluorobenzoic Acid: A compound with a similar phenyl ring structure but lacking the isonicotinic acid moiety.

    Nicotinic Acid: An isomer of isonicotinic acid with the carboxyl group at a different position on the pyridine ring.

Uniqueness

2-(4-Carboxy-3-fluorophenyl)isonicotinic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isonicotinic acid moiety provides a versatile scaffold for the development of new compounds with diverse applications.

Biological Activity

2-(4-Carboxy-3-fluorophenyl)isonicotinic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid is C13H10FNO4C_{13}H_{10}FNO_4, and it features a carboxylic acid group, a fluorine atom, and a pyridine ring structure. These functional groups contribute to its reactivity and biological interactions.

The biological activity of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid is primarily attributed to its ability to interact with various biomolecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, enhancing binding affinity. The presence of the fluorine atom may also improve the compound's stability and influence its pharmacokinetic properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to inflammation or cancer progression.

Biological Activity

Research has demonstrated that 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid exhibits various biological activities, including:

  • Antitumor Activity : In vitro studies have shown promising results against several cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

Data Table: Biological Activity Overview

Activity TypeCell Line / OrganismIC50 (μM)Reference
AntitumorMCF-7 (Breast Cancer)1.5
AntitumorHL-60 (Leukemia)2.0
AntimicrobialStaphylococcus aureus5.0
AntimicrobialEscherichia coli7.5

Case Studies

Several studies have investigated the efficacy of 2-(4-Carboxy-3-fluorophenyl)isonicotinic acid:

  • Antitumor Efficacy : A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value of 1.5 μM, indicating significant cytotoxicity compared to standard chemotherapeutic agents.
  • Antibacterial Activity : Research demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus with an IC50 of 5 μM, suggesting its potential as an antibacterial agent.

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